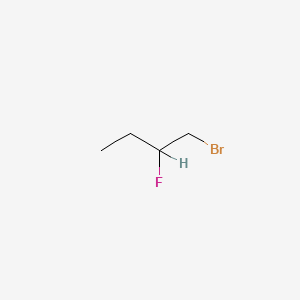

1-Bromo-2-fluorobutane

Übersicht

Beschreibung

1-Bromo-2-fluorobutane is an organohalogen compound with the molecular formula C4H8BrF. It is a colorless liquid that is used in various chemical syntheses due to its unique reactivity. The compound is characterized by the presence of both bromine and fluorine atoms attached to a butane backbone, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorobutane can be synthesized through several methods:

Halogen Exchange Reaction: One common method involves the reaction of 1-bromo-2-butanol with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a fluorine atom.

Direct Halogenation: Another method involves the direct halogenation of 2-fluorobutane with bromine in the presence of a radical initiator. This reaction requires careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the halogen exchange reaction due to its higher yield and selectivity. The process is typically carried out in large reactors with precise control over reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

1-Bromo-2-fluorobutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution (SN2): This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The major products formed are 2-fluorobutane derivatives.

Elimination (E2): Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Typical bases used include potassium tert-butoxide and sodium ethoxide.

Reduction: The compound can be reduced to 2-fluorobutane using reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluorobutane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.

Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-fluorobutane in chemical reactions primarily involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The presence of the fluorine atom stabilizes the carbocation through inductive effects, facilitating the reaction. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from the β-carbon.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-fluorobutane can be compared with other similar compounds such as:

1-Bromo-2-chlorobutane: Similar in structure but with a chlorine atom instead of fluorine. It exhibits different reactivity due to the differing electronegativities of chlorine and fluorine.

1-Bromo-2-iodobutane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in nucleophilic substitution reactions.

1-Bromo-2-methylbutane: A branched isomer with a methyl group, which affects its steric properties and reactivity.

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound, making it a valuable intermediate in various chemical syntheses.

Biologische Aktivität

1-Bromo-2-fluorobutane (C4H8BrF) is an organohalogen compound known for its unique reactivity due to the presence of both bromine and fluorine atoms on a butane backbone. This compound serves as a versatile intermediate in organic synthesis, facilitating the introduction of halogen functionalities into various organic molecules, which can significantly alter their chemical properties and biological activities. Despite its utility in synthetic chemistry, detailed studies on its specific biological activity remain limited.

This compound is a colorless liquid that exhibits notable reactivity as an alkylating agent. The compound's structure allows it to undergo nucleophilic substitution reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | C4H8BrF |

| Molecular Weight | 171.01 g/mol |

| Boiling Point | 101-102 °C |

| Density | 1.36 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-bromine and carbon-fluorine bonds. This reactivity is crucial for synthesizing various compounds that may exhibit biological activity.

Nucleophilic Substitution Reactions

This compound can react with nucleophiles such as hydroxide ions or amines, leading to the formation of derivatives like alcohols or amines:

This reaction is essential for introducing functional groups that can enhance the biological activity of synthesized compounds.

Biological Studies and Case Reports

While specific studies directly investigating the biological effects of this compound are scarce, its derivatives have shown promise in various applications:

- Antitumor Activity : Research on fluorinated compounds has indicated that fluorinated derivatives can exhibit enhanced antitumor properties. For instance, compounds similar to this compound have been noted for their effectiveness against certain cancer cell lines due to their ability to interfere with cellular processes such as DNA replication and repair .

- Pharmacological Potential : The introduction of fluorine into organic molecules often enhances their metabolic stability and bioavailability. This property is beneficial in drug development, where compounds need to withstand metabolic degradation while maintaining efficacy .

- Toxicological Assessments : Preliminary studies suggest that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and the presence of functional groups. While specific toxicity data for this compound is limited, similar compounds have raised concerns regarding their environmental persistence and potential health impacts .

Interaction with Biological Systems

The interaction of this compound with biological macromolecules such as proteins and nucleic acids could potentially lead to alterations in cellular signaling pathways and gene expression profiles. However, detailed mechanistic studies are necessary to elucidate these interactions fully.

Eigenschaften

IUPAC Name |

1-bromo-2-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJVYLYFMNOKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940179 | |

| Record name | 1-Bromo-2-fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-73-4 | |

| Record name | Butane, 1-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.